

An In-Depth Technical Guide to Glucolimnanthin: Chemical Structure and Properties

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Compound of Interest

Compound Name: *Glucolimnanthin*

Cat. No.: *B1257540*

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Introduction

Glucolimnanthin, a member of the glucosinolate family of secondary metabolites, is a naturally occurring compound found predominantly in plants of the family Limnanthaceae, such as meadowfoam (*Limnanthes alba*).^[1] Glucosinolates and their hydrolysis products, particularly isothiocyanates, are of significant interest to the scientific community for their potential roles in plant defense and their diverse biological activities in humans. This technical guide provides a comprehensive overview of the chemical structure and known properties of **Glucolimnanthin**, offering valuable data and experimental insights for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Glucolimnanthin is chemically classified as an aralkylglucosinolate.^[1] Its structure features a β -D-thioglucose group linked to a sulfonated oxime, with a side chain derived from a methoxy-substituted aromatic amino acid.

Table 1: Chemical Identifiers of **Glucolimnanthin**

Identifier	Value
IUPAC Name	[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(3-methoxyphenyl)-N-sulfooxyethanimidothioate[1]
Synonyms	m-Methoxyglucotropaeolin, m-Methoxybenzylglucosinolate, 3-Methoxybenzylglucosinolate[1]
CAS Registry Number	111810-95-8
Molecular Formula	C ₁₅ H ₂₁ NO ₁₀ S ₂ [1]
Molecular Weight	439.5 g/mol [1]
InChI	InChI=1S/C15H21NO10S2/c1-24-9-4-2-3-8(5-9)6-11(16-26-28(21,22)23)27-15-14(20)13(19)12(18)10(7-17)25-15/h2-5,10,12-15,17-20H,6-7H2,1H3,(H,21,22,23)/b16-11-/t10-,12-,13+,14-,15+/m1/s1[1]
Canonical SMILES	<chem>COC1=CC(=CC=C1)CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O</chem> [1]

Physicochemical and Spectroscopic Properties

Detailed experimental data on the physicochemical properties of **Glucolimnanthin**, such as melting point and solubility, are not readily available in the public domain. Similarly, specific ¹H and ¹³C NMR spectral data with complete peak assignments for **Glucolimnanthin** have not been identified in the current literature. General spectroscopic characteristics of glucosinolates have been described, which can provide a foundational understanding for researchers working with this class of compounds.

Table 2: Predicted and General Spectroscopic Properties of **Glucolimnanthin**

Property	Description
Physical State	Expected to be a solid at room temperature.
Solubility	Expected to be soluble in water and polar organic solvents like methanol and ethanol, typical for glycosidic compounds.
¹ H NMR Spectroscopy	Expected signals would include those for the anomeric proton of the glucose unit, protons of the glucose ring, the methylene group adjacent to the aromatic ring, the aromatic protons, and the methoxy group protons.
¹³ C NMR Spectroscopy	Expected signals would correspond to the carbons of the glucose moiety, the oxime carbon, the methylene carbon, the aromatic carbons, and the methoxy carbon.
Mass Spectrometry	The fragmentation pattern of glucosinolates in mass spectrometry is well-documented. Common fragments arise from the loss of the sulfate group and cleavage of the glycosidic bond. Specific fragmentation data for Glucolimnanthin would be required for detailed structural elucidation.

Biological Activities

Modulation of Benzo[a]pyrene Metabolism

Research has shown that **Glucolimnanthin** can influence the metabolic pathways of carcinogens like benzo[a]pyrene (B[a]P). In a study using Syrian hamster embryo cell cultures, **Glucolimnanthin** was found to increase the metabolism of B[a]P. This led to a higher proportion of B[a]P-phenol glucuronides and other water-soluble metabolites, suggesting an enhancement of detoxification pathways. The study also observed a more than two-fold increase in the amount of B[a]P bound to DNA, indicating a complex effect on both the activation and detoxification of this carcinogen. It is noteworthy that the hydrolysis product of

Glucolimnanthin, m-methoxybenzyl isothiocyanate, induced a similar increase in B[a]P metabolism.

Experimental Protocols

Detailed experimental protocols for the specific isolation and purification of **Glucolimnanthin** from its natural sources are not extensively documented in publicly accessible literature. However, a general methodology for the extraction and analysis of glucosinolates using High-Performance Liquid Chromatography (HPLC) can be adapted for **Glucolimnanthin**.

General Protocol for Glucosinolate Extraction and HPLC Analysis

This protocol is a generalized procedure and may require optimization for **Glucolimnanthin**.

1. Extraction:

- **Sample Preparation:** Freeze-dry and grind plant material (e.g., seeds of *Limnanthes alba*) to a fine powder.
- **Extraction Solvent:** Use a mixture of 70% methanol in water.
- **Procedure:** Extract the powdered plant material with the boiling solvent to inactivate myrosinase, the enzyme that hydrolyzes glucosinolates. Centrifuge the mixture to pellet the solid material.
- **Purification:** The supernatant containing the glucosinolates can be further purified using anion-exchange chromatography.

2. HPLC Analysis:

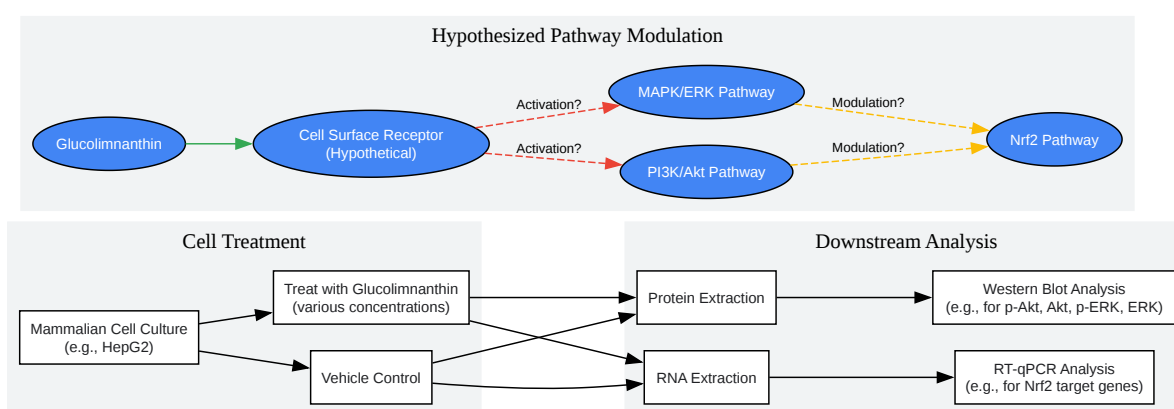
- **Column:** A reversed-phase C18 column is typically used.
- **Mobile Phase:** A gradient of water and acetonitrile is commonly employed.
- **Detection:** UV detection at 229 nm is standard for desulfated glucosinolates.

- **Desulfation:** For improved chromatographic separation and quantification, enzymatic desulfation of the glucosinolate extract is often performed prior to HPLC analysis using a sulfatase enzyme.

Signaling Pathways and Logical Relationships

Currently, there is a lack of specific information in the scientific literature detailing the direct interaction of **Glucolimnanthin** with and modulation of specific cellular signaling pathways. The biological effects of glucosinolates are often attributed to their hydrolysis products, the isothiocyanates. Isothiocyanates are known to interact with multiple signaling pathways, including those involved in inflammation, apoptosis, and cell cycle regulation. However, a specific signaling cascade initiated by the intact **Glucolimnanthin** molecule has not yet been elucidated.

To illustrate a potential workflow for investigating the effects of **Glucolimnanthin** on a known signaling pathway, the following diagram outlines a hypothetical experimental approach. This diagram does not represent a known signaling pathway for **Glucolimnanthin** but serves as a template for future research.



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A hypothetical workflow for investigating **Glucolimnanthin**'s effect on cell signaling.

Conclusion and Future Directions

Glucolimnanthin presents an interesting subject for further research, particularly in elucidating its precise mechanism of action and potential therapeutic applications. While its basic chemical structure is known, a significant gap exists in the detailed characterization of its physicochemical properties and its direct interactions with cellular machinery. Future research should focus on:

- Complete Spectroscopic Characterization: Obtaining and publishing detailed ^1H and ^{13}C NMR spectra of purified **Glucolimnanthin**.
- Physicochemical Profiling: Determining key parameters such as melting point, solubility in various solvents, and stability under different conditions.
- Isolation and Purification Protocols: Developing and documenting a standardized, high-yield protocol for the isolation of **Glucolimnanthin** from *Limnanthes alba*.
- Elucidation of Signaling Pathways: Investigating the direct effects of **Glucolimnanthin** on specific cellular signaling pathways to understand its molecular mechanism of action, independent of its hydrolysis products.

Such studies will be invaluable for unlocking the full potential of **Glucolimnanthin** in the fields of pharmacology and drug development.

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References

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